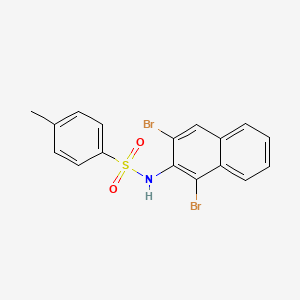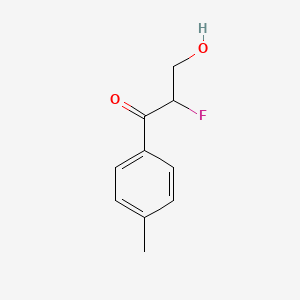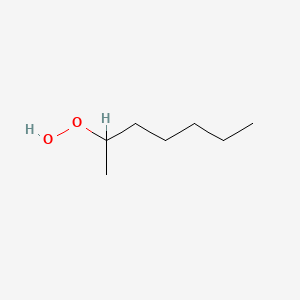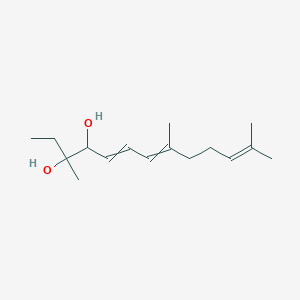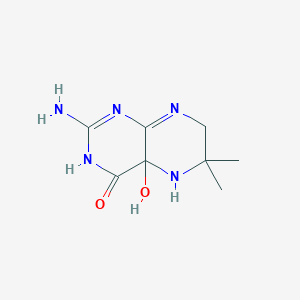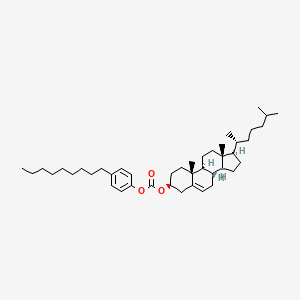
Cholest-5-en-3beta-yl p-nonylphenyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholest-5-en-3beta-yl p-nonylphenyl carbonate is a chemical compound with the molecular formula C43H68O3 and a molecular weight of 633 g/mol It is a derivative of cholesterol, where the hydroxyl group at the 3-beta position is esterified with p-nonylphenyl carbonate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cholest-5-en-3beta-yl p-nonylphenyl carbonate typically involves the esterification of cholest-5-en-3beta-ol with p-nonylphenyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Cholest-5-en-3beta-yl p-nonylphenyl carbonate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield cholest-5-en-3beta-ol and p-nonylphenol.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Cholest-5-en-3beta-ol and p-nonylphenol.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Aplicaciones Científicas De Investigación
Cholest-5-en-3beta-yl p-nonylphenyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its interactions with biological membranes and its potential effects on cell signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialized materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of cholest-5-en-3beta-yl p-nonylphenyl carbonate involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Cholest-5-en-3beta-yl p-nonylphenyl carbonate can be compared with other cholesterol derivatives, such as:
Cholest-5-en-3beta-yl acetate: Similar structure but with an acetate group instead of p-nonylphenyl carbonate.
Cholest-5-en-3beta-yl propanoate: Contains a propanoate group, differing in its chemical reactivity and applications.
Cholest-5-en-3beta-yl p-nitrobenzoate: Another ester derivative with different functional properties.
Propiedades
Número CAS |
31056-76-5 |
|---|---|
Fórmula molecular |
C43H68O3 |
Peso molecular |
633.0 g/mol |
Nombre IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (4-nonylphenyl) carbonate |
InChI |
InChI=1S/C43H68O3/c1-7-8-9-10-11-12-13-17-33-18-21-35(22-19-33)45-41(44)46-36-26-28-42(5)34(30-36)20-23-37-39-25-24-38(32(4)16-14-15-31(2)3)43(39,6)29-27-40(37)42/h18-22,31-32,36-40H,7-17,23-30H2,1-6H3/t32-,36+,37+,38-,39+,40+,42+,43-/m1/s1 |
Clave InChI |
UUWUIHHEUZZYGW-FJMRLGANSA-N |
SMILES isomérico |
CCCCCCCCCC1=CC=C(C=C1)OC(=O)O[C@H]2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4CC=C3C2)CC[C@@H]5[C@H](C)CCCC(C)C)C)C |
SMILES canónico |
CCCCCCCCCC1=CC=C(C=C1)OC(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[4,5,1-HI]indazole](/img/structure/B13811470.png)
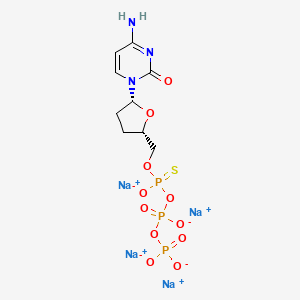
![6,7,8,9,10,11-Hexahydro-2H-pyrimido[6,1-A]isoquinoline-2,4(3H)-dione](/img/structure/B13811489.png)
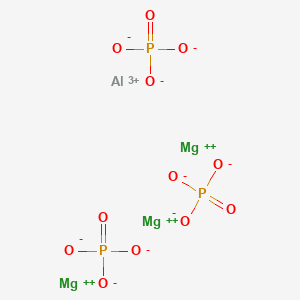
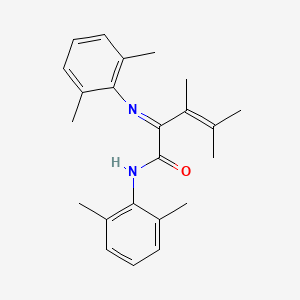
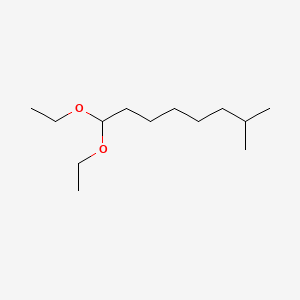
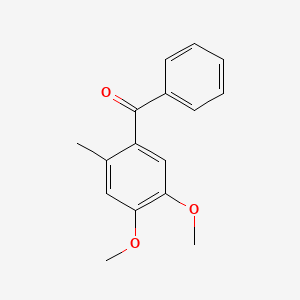
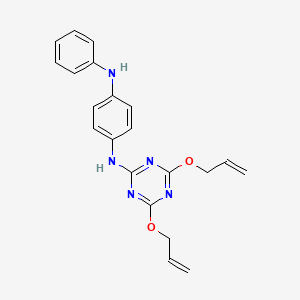
![3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13811522.png)
